molecular formula C6H13N5O2S B2505001 3-tert-butyl-1-(N-nitrocarbamimidoyl)thiourea CAS No. 343374-79-8

3-tert-butyl-1-(N-nitrocarbamimidoyl)thiourea

Cat. No.: B2505001
CAS No.: 343374-79-8
M. Wt: 219.26
InChI Key: SKHDCZRNZUWCAO-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(N-nitrocarbamimidoyl)thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiourea backbone with a tert-butyl group and a nitrocarbamimidoyl group attached, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

3-tert-butyl-1-(N-nitrocarbamimidoyl)thiourea has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(N-nitrocarbamimidoyl)thiourea typically involves the reaction of tert-butyl isothiocyanate with nitroguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 40-50°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high-quality product on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(N-nitrocarbamimidoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under mild acidic or basic conditions.

Major Products Formed

Mechanism of Action

The mechanism by which 3-tert-butyl-1-(N-nitrocarbamimidoyl)thiourea exerts its effects involves interactions with specific molecular targets. The nitrocarbamimidoyl group can interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-thioimidazole: Shares the tert-butyl and thiourea features but lacks the nitrocarbamimidoyl group.

    N-tert-butyl-2-thioimidazole cocrystals: Similar in structure but with different substituents and properties.

Uniqueness

3-tert-butyl-1-(N-nitrocarbamimidoyl)thiourea is unique due to the presence of the nitrocarbamimidoyl group, which imparts distinct chemical reactivity and potential biological activity compared to other thiourea derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1E)-1-[amino(nitramido)methylidene]-3-tert-butylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5O2S/c1-6(2,3)9-5(14)8-4(7)10-11(12)13/h1-3H3,(H4,7,8,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHDCZRNZUWCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=S)/N=C(\N)/N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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